molecular formula C21H22ClN3O2S B303574 3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

カタログ番号 B303574
分子量: 415.9 g/mol
InChIキー: YNMKSINSZKOYGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases.

作用機序

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide selectively inhibits JAK3, which is a key component of the signaling pathways of cytokines such as interleukin-2, -4, -7, -9, -15, and -21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases. This compound has been shown to reduce the production of proinflammatory cytokines and to inhibit the activation of T cells and B cells, which are involved in the immune response.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the immune system. It reduces the production of proinflammatory cytokines such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma. It also inhibits the activation of T cells and B cells, which are involved in the immune response. This compound has been shown to reduce the number of circulating lymphocytes, which are involved in the pathogenesis of autoimmune diseases. It has also been shown to reduce the activity of natural killer cells, which are involved in the immune response against tumors.

実験室実験の利点と制限

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a useful tool for studying the role of JAK3 in the immune system. It has also been shown to have a high degree of selectivity for JAK3 over other JAK family members, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It is a small molecule drug that has a short half-life in vivo, which makes it difficult to maintain a stable concentration in cell culture experiments. It also has poor solubility in water, which limits its use in some experimental settings.

将来の方向性

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has shown promising results in preclinical and clinical studies, and it has been approved for the treatment of rheumatoid arthritis. However, there are still many areas of research that need to be explored. One future direction is to investigate the potential use of this compound in treating other autoimmune diseases such as psoriasis and multiple sclerosis. Another direction is to explore the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases. Additionally, there is a need for further research on the mechanism of action of this compound and its impact on the immune system. Overall, this compound is a promising drug that has the potential to significantly improve the treatment of autoimmune diseases.

合成法

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide was first synthesized by Pfizer in 2003. The synthesis method involves a series of chemical reactions starting with 2,3-dihydrothiophene-1,1-dioxide and 3-chloro-4-methoxyaniline. The final product is obtained through a multi-step process that includes cyclization, deprotection, and coupling reactions. The synthesis of this compound is a complex process that requires expertise in synthetic organic chemistry.

科学的研究の応用

3-amino-N-(3-chloro-4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It is a selective inhibitor of Janus kinase (JAK) 3, which plays a critical role in the signaling pathways of cytokines involved in autoimmune diseases. This compound has shown promising results in preclinical and clinical studies, and it has been approved by the US Food and Drug Administration for the treatment of rheumatoid arthritis.

特性

分子式

C21H22ClN3O2S

分子量

415.9 g/mol

IUPAC名

6-amino-N-(3-chloro-4-methoxyphenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C21H22ClN3O2S/c1-27-17-9-8-13(11-15(17)22)24-20(26)19-18(23)14-10-12-6-4-2-3-5-7-16(12)25-21(14)28-19/h8-11H,2-7,23H2,1H3,(H,24,26)

InChIキー

YNMKSINSZKOYGC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N)Cl

正規SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。